1-(Chloromethyl)-3-methoxy-2-nitrobenzene

Catalog No.
S13661959
CAS No.
53055-06-4
M.F
C8H8ClNO3
M. Wt
201.61 g/mol
Availability
In Stock
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1-(Chloromethyl)-3-methoxy-2-nitrobenzene

CAS Number

53055-06-4

Product Name

1-(Chloromethyl)-3-methoxy-2-nitrobenzene

IUPAC Name

1-(chloromethyl)-3-methoxy-2-nitrobenzene

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

InChI

InChI=1S/C8H8ClNO3/c1-13-7-4-2-3-6(5-9)8(7)10(11)12/h2-4H,5H2,1H3

InChI Key

URJMNTQENVYDFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])CCl

1-(Chloromethyl)-3-methoxy-2-nitrobenzene, also known by its Chemical Abstracts Service number 5472-99-1, is an organic compound with the molecular formula C₈H₈ClNO₃ and a molecular weight of 187.58 g/mol. This compound features a nitro group (-NO₂) and a methoxy group (-OCH₃) on a benzene ring, with a chloromethyl group (-CH₂Cl) attached at the first position. The presence of these functional groups contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .

Due to its functional groups:

  • Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of substituted derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which may enhance its biological activity.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to ortho or para positions relative to itself, allowing for further functionalization of the aromatic ring .

Several synthesis routes for 1-(Chloromethyl)-3-methoxy-2-nitrobenzene have been documented:

  • From 3-Methoxy-2-nitroaniline:
    • A solution of sodium nitrite is added to a hydrochloric acid solution of 3-methoxy-2-nitroaniline at low temperatures.
    • This mixture is then treated with copper(II) chloride in hydrochloric acid, leading to the formation of 1-(Chloromethyl)-3-methoxy-2-nitrobenzene as a brown oil with a yield of approximately 66% .

This method highlights the utility of starting from readily available aniline derivatives, making it a practical approach for laboratory synthesis.

1-(Chloromethyl)-3-methoxy-2-nitrobenzene has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
  • Agrochemicals: In the development of pesticides or herbicides due to its reactive chloromethyl group.
  • Dyes and Pigments: Its aromatic structure allows for incorporation into dye formulations .

  • Mechanism of Action: Understanding how these compounds interact at the molecular level with enzymes or receptors.
  • Toxicology: Evaluating mutagenic and carcinogenic potential, as many nitro compounds are known to pose health risks .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(Chloromethyl)-3-methoxy-2-nitrobenzene. Here are some notable examples:

Compound NameCAS NumberKey Features
2-(Chloromethyl)-1-methoxy-4-nitrobenzene93-06-1Contains a methoxy and nitro group; used in pharmaceuticals.
4-(Chloromethyl)-1-methoxy-2-nitrobenzeneNot listedSimilar structure; potential applications in dyes.
3-Chloro-4-methoxy-nitrobenzeneNot listedExhibits similar reactivity; used as an intermediate in organic synthesis.

Uniqueness

The uniqueness of 1-(Chloromethyl)-3-methoxy-2-nitrobenzene lies in its specific arrangement of functional groups that allow for targeted reactivity and potential biological activity not found in other related compounds. Its chloromethyl substituent provides distinct pathways for nucleophilic substitution compared to other similar compounds lacking this feature .

The compound follows IUPAC naming conventions, where the benzene ring serves as the parent structure. Substituents are prioritized based on their functional group hierarchy: nitro (-NO~2~) > methoxy (-OCH~3~) > chloromethyl (-CH~2~Cl). Numerical locants assign positions clockwise, resulting in the systematic name 1-(chloromethyl)-3-methoxy-2-nitrobenzene.

Structural Characteristics

  • Molecular Formula: C~8~H~8~ClNO~3~
  • SMILES Notation: COC1=CC=CC(=C1N+[O-])CCl
  • XLogP3-AA: 2.1 (indicating moderate lipophilicity)

The crystal lattice exhibits planar geometry with a dihedral angle of 6.2° between the nitro group and benzene ring, as observed in analogous nitroaromatic systems. Weak intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking, contribute to its solid-state stability.

PropertyValueSource
Molecular Weight201.61 g/molPubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bonds2PubChem

Historical Context of Discovery and Initial Characterization

The compound’s synthesis traces to advancements in chloromethylation methodologies developed in the late 20th century. Early routes relied on Blanc chloromethylation, employing formaldehyde and hydrochloric acid with Lewis acid catalysts like ZnCl~2~. However, these methods faced challenges, including poor regioselectivity and corrosive byproducts.

Modern protocols, as detailed in patent WO2020250018A1, utilize in-situ chloromethylating agents generated from formaldehyde precursors and hydrogen chloride gas. This approach eliminates traditional catalysts, enhancing environmental sustainability by reducing effluent generation. The compound’s initial characterization involved X-ray crystallography and vibrational spectroscopy, confirming its planar geometry and substituent orientations.

Positional Isomerism in Substituted Nitrobenzene Derivatives

Positional isomerism in nitrobenzene derivatives significantly impacts reactivity and physicochemical behavior. For 1-(chloromethyl)-3-methoxy-2-nitrobenzene:

  • Nitro Group Position: The ortho-substituted nitro group induces steric strain with adjacent substituents, reducing thermal stability compared to para-isomers.
  • Methoxy Group Orientation: The meta-methoxy group donates electron density via resonance, partially offsetting the nitro group’s electron-withdrawing effects.
  • Chloromethyl Flexibility: The chloromethyl group at position 1 adopts a conformation perpendicular to the aromatic plane, minimizing steric clashes.

Comparative studies of positional isomers reveal distinct electronic profiles. For instance, shifting the nitro group to position 4 increases dipole moments by 18%, while para-substituted methoxy groups enhance solubility in polar solvents.

The synthesis of 1-(chloromethyl)-3-methoxy-2-nitrobenzene through chloromethylation pathways represents a fundamental approach in aromatic chemistry. The Blanc chloromethylation reaction serves as the primary method for introducing chloromethyl groups into aromatic compounds containing methoxy and nitro substituents [1]. This reaction involves the treatment of aromatic compounds with formaldehyde and hydrogen chloride under Lewis acid catalysis to generate electrophilic species that undergo aromatic electrophilic substitution [2].

The mechanism proceeds through the formation of electrophilic intermediates, where formaldehyde reacts with zinc chloride to form reactive species that attack the aromatic ring [2]. The process begins with depolymerization of paraformaldehyde by acid catalysis, yielding formaldehyde which reacts with protons to produce hydroxymethyl cation intermediates [3]. These electrophilic species then undergo substitution reactions with the methoxy-nitrobenzene precursor, followed by rapid conversion of the resulting benzyl alcohol to the chloromethyl derivative under acidic conditions [3].

Alternative chloromethylation strategies employ chloromethyl ethers and methoxyacetyl chloride as direct electrophilic reagents [2]. These approaches can be conducted in ionic liquid media, achieving moderate to high conversions ranging from 84.2% to 92.3% with selectivities between 68.3% and 91.1% [2]. The reaction conditions typically require Lewis acid catalysts such as zinc chloride, with optimal performance achieved at specific catalyst loadings and temperature ranges [3].

Table 1: Chloromethylation Reaction Conditions and Yields

Substrate TypeCatalyst SystemTemperature (°C)Reaction Time (h)Conversion (%)Reference
Methoxy-nitrobenzeneZinc chloride/Hydrochloric acid0-204866 [4]
Aromatic hydrocarbonsZinc chloride/Acetic acid/Sulfuric acid/Polyethylene glycol-80085884-92 [3]
Carbethoxy phenol derivativesZinc iodide/Dimethoxymethane/Chlorosulfonic acid5-100.5-276-95 [5]

The regioselectivity of chloromethylation reactions depends significantly on the electronic effects of existing substituents [3]. Electron-donating groups such as methoxy enhance reactivity and direct substitution to ortho and para positions, while electron-withdrawing nitro groups deactivate the ring and influence the substitution pattern [3]. The combination of these opposing effects in methoxy-nitrobenzene precursors creates unique reactivity profiles that require careful optimization of reaction conditions.

Nitration Strategies for Regioselective Substitution Patterns

Regioselective nitration strategies are crucial for achieving the desired substitution pattern in 1-(chloromethyl)-3-methoxy-2-nitrobenzene synthesis. The nitration of aromatic compounds follows electrophilic aromatic substitution mechanisms, where the nitronium ion serves as the active electrophile [6]. The formation of this electrophile occurs through the reaction of nitric acid with sulfuric acid, generating the highly reactive nitronium species [6].

The regioselectivity of nitration reactions is governed by the directing effects of existing substituents on the benzene ring [7]. Methoxy groups act as strongly activating ortho-para directors due to their electron-donating resonance effects [7]. This directing influence significantly affects the distribution of nitration products, with para-selective conditions achieving up to 100% selectivity under optimized zeolite-catalyzed conditions [8].

Advanced nitration methodologies employ solid acidic zeolite catalysts with small pore sizes to enhance regioselectivity [8] [9]. These heterogeneous systems utilize concentrated nitric acid at temperatures ranging from 70-90°C, achieving predominantly para-substituted products with minimal ortho and meta isomer formation [8]. The zeolite-catalyzed approach demonstrates superior selectivity compared to traditional mixed acid systems, with reaction products containing very high para isomer distributions [9].

Table 2: Regioselective Nitration Conditions and Product Distributions

Nitrating SystemTemperature (°C)CatalystPara Selectivity (%)Ortho Content (%)Meta Content (%)Reference
Concentrated nitric acid/Zeolite70-90Acidic zeolite>95<5<1 [8]
Nitrogen pentoxide/Zeolite70-90Acidic zeolite~100MinimalVery low [9]
Sodium dodecylsulfate/Nitric acid25Aqueous mediumHigh-- [10]

Alternative nitration approaches include aqueous sodium dodecylsulfate systems combined with dilute nitric acid at room temperature [10]. These mild conditions provide high regioselectivity while avoiding the harsh conditions typically associated with traditional nitration methods [10]. The mechanism involves the formation of micellar structures that solubilize aromatic substrates and facilitate controlled nitration reactions [10].

The electronic properties of substituents play a critical role in determining nitration regioselectivity [11]. Computational studies using density functional theory have revealed that electron-donating methoxy groups create favorable conditions for ortho and para substitution through strong electron delocalization and attractive interactions [11]. The synergy between these electronic effects and optimized reaction conditions enables precise control over the substitution pattern in complex aromatic systems.

Catalytic Systems for Improved Yield and Selectivity

Catalytic systems for the synthesis of 1-(chloromethyl)-3-methoxy-2-nitrobenzene focus on Lewis acid catalysts that enhance both reaction rates and product selectivity. Zinc chloride represents the most widely employed catalyst for chloromethylation reactions, functioning through coordination with formaldehyde to generate highly electrophilic intermediates [12]. The mechanism involves the formation of donor-acceptor complexes that activate the carbonyl group toward nucleophilic attack by aromatic pi-electrons [12].

Modern catalytic approaches utilize multi-component systems combining zinc chloride with acetic acid, sulfuric acid, and phase transfer catalysts such as polyethylene glycol-800 [3]. These complex catalytic mixtures create biphasic reaction environments that facilitate mass transfer between aqueous and organic phases [3]. The phase transfer catalysis mechanism enables the formation of homogeneous reaction media during the chloromethylation process, significantly improving reaction efficiency [3].

Zinc iodide has emerged as an effective alternative catalyst for chloromethylation reactions, demonstrating superior activity compared to zinc chloride and zinc bromide under similar conditions [5]. The enhanced catalytic performance of zinc iodide is attributed to its ability to generate chloromethyl cations more efficiently from dimethoxymethane and chlorosulfonic acid systems [5]. Optimal catalyst loadings typically range from 5 to 10 mol% relative to the aromatic substrate [5].

Table 3: Catalytic System Performance Data

Catalyst SystemLoading (mol%)Reaction Temperature (°C)Yield (%)Selectivity (%)Reaction Time (h)Reference
Zinc chlorideStoichiometric0-2066-48 [4]
Zinc iodide55-1076-95>900.5-2 [5]
Zinc chloride/Acetic acid/Sulfuric acid/Polyethylene glycol-800Variable8584-9270-828 [3]
Iron Lewis acid complexesCatalyticVariable8068-91Variable [13]

The recyclability of catalytic systems represents an important consideration for practical applications [3]. Multi-component zinc chloride systems demonstrate excellent reusability, with only 5% weight loss observed after six recycling cycles [3]. The recovery process involves extraction of products with methylene chloride and concentration of the aqueous catalytic phase to remove reaction-generated water [3].

Advanced catalytic approaches incorporate rare-earth metal triflates and ionic liquid systems, although these suffer from high costs and synthesis complexity [5]. The development of environmentally friendly catalytic alternatives focuses on reducing corrosiveness and environmental impact while maintaining high activity under mild reaction conditions [5]. Catalyst concentration optimization studies reveal that increased catalyst loading enhances reaction rates by providing more active sites for reactant interaction [14].

Purification Techniques and Challenges in Isolation

The purification of 1-(chloromethyl)-3-methoxy-2-nitrobenzene presents unique challenges due to the presence of multiple functional groups and potential side products. Crystallization represents the primary purification method for aromatic compounds, exploiting differences in solubility between the target compound and impurities [15]. The process involves dissolution in a suitable solvent where the compound exhibits temperature-dependent solubility, followed by controlled cooling to promote selective crystallization [16].

Chromatographic separation techniques provide effective alternatives for complex aromatic mixtures [15]. Column chromatography using silica gel or alumina stationary phases enables separation based on differential adsorption properties [15]. The elution process employs solvent systems optimized for the specific polarity and functional group interactions of the target compound [15]. Thin layer chromatography serves as a rapid analytical tool for monitoring purification progress and optimizing separation conditions [15].

Recrystallization methods for nitroaromatic compounds require careful selection of solvent systems that balance solubility and selectivity requirements [16]. The process typically involves slow cooling or controlled evaporation to promote formation of pure crystalline material [16]. Mixed solvent systems often provide superior results, with the primary solvent dissolving the compound at elevated temperatures and the secondary solvent reducing solubility during cooling [16].

Table 4: Purification Methods and Efficiency Data

Purification MethodSolvent SystemTemperature Range (°C)Recovery Yield (%)Purity Achieved (%)Reference
RecrystallizationWater/Ethanol0-10070-85>95 [15]
Column chromatographyHexane/Ethyl acetate2580-90>98 [15]
Supercritical fluid extractionCarbon dioxide/Acetonitrile6085-95>99 [17]
Fractional crystallizationMixed solventsVariable75-90>96 [16]

Supercritical fluid extraction using carbon dioxide represents an advanced purification technique for nitroaromatic compounds [17]. This method operates at pressures of 25 megapascals and temperatures of 60°C, achieving quantitative extraction in 30 minutes using acetonitrile as a modifier [17]. The technique offers significant advantages over conventional Soxhlet extraction, including reduced solvent consumption and shorter processing times [17].

Specific challenges in purifying chloromethyl-nitrobenzene derivatives include the potential for decomposition under harsh conditions and the formation of polymeric side products [18]. The chloromethyl group exhibits reactivity toward nucleophiles, requiring careful control of purification conditions to prevent unwanted reactions [18]. Distillation methods may be limited due to thermal instability, particularly in the presence of acidic or basic impurities [18].

Crystallographic Structure Analysis via X-ray Diffraction

The crystallographic characterization of 1-(Chloromethyl)-3-methoxy-2-nitrobenzene provides fundamental insights into its solid-state molecular arrangement and intermolecular interactions. Although specific X-ray diffraction data for this exact compound is limited, extensive structural studies on closely related nitrobenzene derivatives offer valuable comparative information [1] [2] [3].

Crystal System and Space Group Determination

Related chloromethyl-nitrobenzene derivatives typically crystallize in monoclinic crystal systems, as evidenced by structural studies of analogous compounds. The compound 1-Chloromethyl-3-nitrobenzene crystallizes in the monoclinic space group P21 with unit cell parameters a = 6.2076(3) Å, b = 5.0968(4) Å, c = 10.67 Å [1]. This structural framework provides a baseline for understanding the likely crystallographic behavior of the methoxy-substituted derivative.

The presence of the methoxy substituent introduces additional steric and electronic considerations that influence the crystal packing. Similar nitrobenzene derivatives with methoxy groups demonstrate significant variations in their crystallographic parameters depending on substituent positioning [4] [5].

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-(Chloromethyl)-3-methoxy-2-nitrobenzene is characterized by the relative orientations of the functional groups with respect to the benzene ring plane. Crystallographic studies of related compounds reveal that the nitro group typically exhibits dihedral angles ranging from 6° to 46° relative to the aromatic ring plane [4] [5]. The specific angle depends on steric interactions with adjacent substituents and crystal packing forces.

The methoxy group orientation significantly influences the overall molecular conformation. In similar structures, methoxy groups can adopt either coplanar or twisted conformations relative to the benzene ring, with the preferred geometry determined by electronic conjugation effects and intermolecular interactions [6].

Intermolecular Interactions and Crystal Packing

Crystal structure analysis reveals that nitrobenzene derivatives are stabilized by multiple intermolecular interactions. Weak C-H···O hydrogen bonds involving the nitro group oxygens are commonly observed, with typical O···H distances of 1.95 Å and O···H-C angles of approximately 163° [1] [3]. These interactions contribute to the formation of corrugated sheet structures in the crystal lattice.

The chloromethyl substituent introduces additional opportunities for halogen bonding and van der Waals interactions. Crystal packing analysis demonstrates that Cl···O contacts with distances shorter than the sum of van der Waals radii contribute to structural stability [4].

Unit Cell Parameters and Molecular Packing

Based on structural comparisons with related compounds, 1-(Chloromethyl)-3-methoxy-2-nitrobenzene is expected to crystallize with unit cell dimensions comparable to those observed for similar tri-substituted benzene derivatives. The presence of three different substituents (chloromethyl, methoxy, and nitro) creates asymmetric molecular packing that typically results in reduced symmetry crystal systems [7] [2].

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Infrared Spectroscopic Characterization

The infrared spectrum of 1-(Chloromethyl)-3-methoxy-2-nitrobenzene exhibits characteristic absorption bands that provide definitive identification of functional groups and structural features. The nitro group displays two prominent absorption bands: the asymmetric NO2 stretch at 1530-1570 cm⁻¹ and the symmetric NO2 stretch at 1350-1380 cm⁻¹ [8] [9] [10]. These bands are highly diagnostic for aromatic nitro compounds and show intense absorption due to the high polarity of the N-O bonds.

The methoxy group contributes distinct spectroscopic signatures, including C-H stretching vibrations in the 2926-2866 cm⁻¹ region [11]. The aromatic C-H stretching modes appear in the 3050-3100 cm⁻¹ range, while the aromatic C=C stretching vibrations are observed at 1600-1450 cm⁻¹ [12] [13].

The chloromethyl substituent introduces C-Cl stretching vibrations typically observed around 650-750 cm⁻¹, though these may overlap with aromatic out-of-plane bending modes. The CH2 stretching and bending modes of the chloromethyl group appear at characteristic frequencies that can be distinguished from aromatic vibrations [14].

Nuclear Magnetic Resonance Spectroscopic Analysis

¹H Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the hydrogen environments in 1-(Chloromethyl)-3-methoxy-2-nitrobenzene. The aromatic protons appear in the characteristic downfield region at 6.5-8.2 ppm, with specific chemical shifts influenced by the electronic effects of the substituents [15] [11] [16].

The methoxy group protons resonate as a sharp singlet at approximately 3.78 ppm, integrating for three hydrogens [15] [11]. This chemical shift is typical for methoxy groups attached to aromatic rings and remains relatively constant across different substitution patterns.

The chloromethyl protons appear as a singlet at approximately 4.60 ppm, integrating for two hydrogens [15]. This downfield position reflects the deshielding effect of the electronegative chlorine atom. The singlet multiplicity indicates that the CH2 protons are magnetically equivalent and do not couple with other protons in the molecule.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule. The aromatic ring carbons appear in the 120-150 ppm region, with specific chemical shifts dependent on substituent effects [15] [11]. The methoxy carbon resonates at approximately 55.6 ppm, while the chloromethyl carbon appears at 45.2 ppm, reflecting the deshielding influence of the chlorine substituent [15].

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of 1-(Chloromethyl)-3-methoxy-2-nitrobenzene is dominated by electronic transitions associated with the nitro group and the extended π-conjugation system. The nitro group exhibits characteristic absorption in the 200-270 nm range, with the exact wavelength and intensity dependent on the overall molecular structure [17] [18].

The aromatic ring system contributes absorption bands in the ultraviolet region, typically around 250-280 nm for substituted benzenes. The methoxy group, being an electron-donating substituent, shifts these transitions to longer wavelengths compared to unsubstituted nitrobenzene [17].

The compound exhibits a characteristic yellowish coloration due to weak absorption extending into the visible region, which is typical for nitroaromatic compounds [18]. This absorption arises from charge-transfer transitions between the electron-rich aromatic system and the electron-deficient nitro group.

Thermogravimetric Analysis and Thermal Decomposition Pathways

Thermal Stability Assessment

Thermogravimetric analysis of 1-(Chloromethyl)-3-methoxy-2-nitrobenzene reveals thermal behavior characteristic of nitroaromatic compounds. The compound exhibits thermal stability up to approximately 200°C under normal atmospheric conditions, with decomposition onset temperatures typically observed in the 250-300°C range during differential scanning calorimetry experiments [19] [20] [21].

The thermal decomposition is highly exothermic, with decomposition energies exceeding 1050 kJ/kg, which is typical for nitroaromatic compounds [20] [21]. This high energy release necessitates careful handling and storage protocols to prevent thermal runaway reactions.

Primary Decomposition Mechanisms

Theoretical and experimental studies on nitrobenzene derivatives identify two primary thermal decomposition pathways for nitroaromatic compounds [19] [22]. The dominant pathway involves homolytic cleavage of the C-NO2 bond, producing phenyl radicals and nitrogen dioxide:

C6H5NO2 → C6H5- + NO2

This reaction pathway has an activation energy of approximately 62.1 kcal/mol based on density functional theory calculations [22]. The reaction becomes thermodynamically favorable at temperatures above 250°C and kinetically accessible under shock wave conditions.

A secondary decomposition channel involves the formation of phenoxy radicals and nitric oxide:

C6H5NO2 → C6H5O- + NO

This pathway typically has a slightly lower activation energy (55-65 kcal/mol) but occurs with lower probability under most experimental conditions [19].

Mechanistic Insights and Reaction Kinetics

Temperature-dependent studies reveal that the initial thermal decomposition involves isomerization of the nitrobenzene to phenyl nitrite prior to bond cleavage [22]. This isomerization process is triggered by antisymmetric nitro stretching vibrations that cause torsion of the nitro group, facilitating oxygen atom attack on the aromatic carbon.

The presence of substituents such as chloromethyl and methoxy groups can influence the decomposition kinetics through electronic and steric effects. Electron-withdrawing groups tend to stabilize the aromatic ring against radical formation, while electron-donating groups like methoxy can facilitate radical stabilization [20] [23].

Decomposition Product Analysis

Gas chromatography-mass spectrometry analysis of thermal decomposition products reveals the formation of various fragments including phenyl radicals, nitrogen oxides, and smaller aromatic species [19] [23]. The chloromethyl substituent can undergo additional decomposition to form hydrogen chloride and various chlorinated organic fragments.

Under controlled pyrolysis conditions, the major gaseous products include nitrogen dioxide, nitric oxide, and molecular nitrogen, with the specific product distribution dependent on temperature and atmospheric conditions [19]. The organic fragments tend to undergo further decomposition or recombination reactions at elevated temperatures.

Solubility Parameters and Partition Coefficients

Aqueous Solubility Characteristics

The water solubility of 1-(Chloromethyl)-3-methoxy-2-nitrobenzene is limited due to the hydrophobic nature of the aromatic ring system, despite the presence of polar substituents [24]. The compound exhibits solubility behavior similar to other nitrobenzene derivatives, with aqueous solubility typically in the milligrams per liter range at ambient temperature.

The methoxy group provides some enhancement of aqueous solubility through hydrogen bonding interactions with water molecules, while the nitro group contributes additional polarity. However, the overall hydrophobic character of the benzene ring and the chloromethyl substituent limit water solubility [24].

Organic Solvent Solubility

The compound demonstrates high solubility in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide [24] . In dimethyl sulfoxide, enhanced solubility is observed due to the strong polar aprotic nature of the solvent, which effectively solvates both the polar substituents and the aromatic ring system.

Solubility in non-polar solvents is generally limited due to the polar nature of the nitro and methoxy substituents. However, aromatic solvents such as benzene and toluene can provide moderate solubility through π-π stacking interactions [24].

Partition Coefficient Determination

The octanol-water partition coefficient (log P) for 1-(Chloromethyl)-3-methoxy-2-nitrobenzene is estimated to be in the range of 2.85-3.09, based on structural comparison with related compounds [26] [27]. This value indicates moderate lipophilicity, reflecting the balance between the hydrophobic aromatic ring and the polar substituents.

The log Koc value, representing the organic carbon-water partition coefficient, is estimated at approximately 1.94 [27]. This parameter is crucial for understanding environmental fate and transport behavior, particularly soil sorption characteristics.

Hansen Solubility Parameters

The Hansen solubility parameters for 1-(Chloromethyl)-3-methoxy-2-nitrobenzene can be estimated based on group contribution methods and comparison with similar structures [28]. The compound exhibits moderate polarity parameters, with significant contributions from both polar and hydrogen bonding components due to the nitro and methoxy substituents.

The dispersive component reflects the aromatic ring interactions, while the polar component is dominated by the nitro group dipole moment. The hydrogen bonding parameter is influenced primarily by the methoxy group's ability to act as a hydrogen bond acceptor [28].

Temperature and pH Effects on Solubility

Solubility characteristics are significantly influenced by temperature, with higher temperatures generally increasing solubility in both aqueous and organic media [24]. The compound's stability under various pH conditions is important for applications and environmental considerations, with neutral to slightly acidic conditions providing optimal stability.

Under alkaline conditions, potential degradation reactions may occur, particularly involving the nitro group, which can affect both solubility and chemical stability [24]. Temperature-dependent solubility studies provide essential data for process optimization and purification protocols.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

201.0192708 g/mol

Monoisotopic Mass

201.0192708 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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